DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-
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Overview
Description
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- typically involves the methoxylation of dibenz(a,h)anthracene. The process begins with the preparation of dibenz(a,h)anthracene, which can be synthesized from methyldinaphthylketone . The methoxylation reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its genotoxic effects and interactions with DNA.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- involves its interaction with cellular DNA. The compound intercalates into the DNA helix, causing mutations and potentially leading to carcinogenesis . The metabolic activation of the compound by liver enzymes results in the formation of reactive intermediates that can form adducts with DNA .
Comparison with Similar Compounds
Similar Compounds
DIBENZ(a,h)ANTHRACENE: The parent compound, known for its genotoxic properties.
DIBENZ(a,j)ANTHRACENE: Another PAH with similar structure and properties.
BENZO(a)PYRENE: A well-known PAH with significant genotoxic and carcinogenic effects.
Uniqueness
DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological interactions .
Properties
CAS No. |
63040-49-3 |
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Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,6-dimethoxynaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18O2/c1-25-23-19-10-6-5-9-18(19)21-13-16-12-11-15-7-3-4-8-17(15)20(16)14-22(21)24(23)26-2/h3-14H,1-2H3 |
InChI Key |
CTLSVZBGALBGBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51)OC |
Origin of Product |
United States |
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